TERT-BUTYL N-[1-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE
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Overview
Description
TERT-BUTYL N-[1-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE is a complex organic compound that features a tert-butyl carbamate group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[1-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then functionalized with a chlorophenyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL N-[1-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
TERT-BUTYL N-[1-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-[1-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE involves its interaction with specific molecular targets. The oxadiazole ring and the chlorophenyl group are likely involved in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL N-[[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL]CARBAMATE: Similar structure but with different functional groups.
5-(TERT-BUTYL)-N-(2,4-DICHLOROPHENYL)-1H-1,2,4-TRIAZOL-3-AMINE: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
TERT-BUTYL N-[1-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
TERT-BUTYL N-[1-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, supported by data tables and findings from relevant studies.
Chemical Structure
The compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological properties. Its structure can be described as follows:
- Molecular Formula : C17H21ClN4O3S
- Molecular Weight : 396.89 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antibacterial and anticancer properties. Below are key findings:
Antibacterial Activity
- Mechanism of Action : The compound's antibacterial activity is primarily attributed to its ability to inhibit bacterial growth by targeting specific biosynthesis pathways. For instance, derivatives of 1,3,4-oxadiazole have shown enhanced activity against Gram-positive bacteria by inhibiting lipoteichoic acid synthesis, a crucial component for bacterial cell wall integrity .
- Activity Against Multidrug-Resistant Strains : Recent studies have demonstrated that related oxadiazole compounds exhibit significant efficacy against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 μg/mL .
- Comparative Efficacy : In comparative assays, compounds similar to this compound have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis while exhibiting weaker effects on other strains .
Anticancer Activity
- In Vitro Studies : The compound has been evaluated for its anticancer properties through various in vitro assays. Studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways .
- Case Studies : Specific case studies have highlighted the effectiveness of oxadiazole compounds in reducing tumor size in animal models. For example, a derivative similar to this compound was shown to significantly reduce tumor growth in xenograft models of breast cancer .
Data Tables
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-10(19-15(23)25-17(2,3)4)14-20-21-16(24-14)26-9-13(22)11-5-7-12(18)8-6-11/h5-8,10H,9H2,1-4H3,(H,19,23)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVNYNPGWPJVLS-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)Cl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)Cl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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